molecular formula C10H19FN2O2 B1397882 tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate CAS No. 1052713-46-8

tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate

Cat. No. B1397882
CAS RN: 1052713-46-8
M. Wt: 218.27 g/mol
InChI Key: PHKRFWRGEVHCAT-YUMQZZPRSA-N
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Description

“tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate” is a chemical compound with the molecular formula C10H19FN2O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. The piperidine ring is substituted at the 3-position with a carbamate group and at the 4-position with a fluorine atom .

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for the protection of amine groups during the synthesis of complex organic molecules, ensuring that the amines do not react until the desired step in the synthetic pathway.

Development of Tetrasubstituted Pyrroles

The compound is employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles are significant intermediates in pharmaceutical research and development, particularly for their potential use in medicinal chemistry.

Molecular Structure Analysis

The compound’s crystal structure can be analyzed to understand its conformational properties and interactions . Such studies can provide insights into the stereochemistry of related compounds and inform the design of molecules with desired biological activities.

Future Directions

The future directions for this compound are not specified in the search results. Given its structure, it could potentially be used in the synthesis of pharmaceuticals or other organic compounds .

properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKRFWRGEVHCAT-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
Reactant of Route 2
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
Reactant of Route 3
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
Reactant of Route 4
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
Reactant of Route 5
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
Reactant of Route 6
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate

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